Ethyl 3-(dimethylamino)benzoate

Fluorescent probe Dental materials Cure monitoring

Ethyl 3-(dimethylamino)benzoate (CAS 16518‑65‑3) is a meta‑substituted tertiary‑aryl amine ester belonging to the N,N‑dimethylaminobenzoate family. It possesses the molecular formula C₁₁H₁₅NO₂ (MW 193.24 g·mol⁻¹) and is supplied as a pale‑yellow liquid.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 16518-65-3
Cat. No. B7859366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(dimethylamino)benzoate
CAS16518-65-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N(C)C
InChIInChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7-10(8-9)12(2)3/h5-8H,4H2,1-3H3
InChIKeyCQNOGTUXPYIVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Dimethylamino)benzoate (CAS 16518‑65‑3): Procurement-Relevant Physicochemical Identity and Class Positioning


Ethyl 3-(dimethylamino)benzoate (CAS 16518‑65‑3) is a meta‑substituted tertiary‑aryl amine ester belonging to the N,N‑dimethylaminobenzoate family. It possesses the molecular formula C₁₁H₁₅NO₂ (MW 193.24 g·mol⁻¹) and is supplied as a pale‑yellow liquid . The compound functions as an electron/hydrogen‑donor co‑initiator (Type‑II photoinitiator synergist) in free‑radical photopolymerization systems and serves as a fluorescent molecular probe responsive to microenvironmental polarity and viscosity changes [1]. Its meta‑positioned dimethylamino group imparts distinct electronic, lipophilic, and steric properties that critically differentiate it from its ortho‑ and para‑isomers, as well as from the corresponding methyl‑ester analog, in both performance‑driven and regulatory‑driven procurement decisions [1].

Physical Form

Liquid at ambient temperature supports solvent‑free blending and automated dispensing workflows.

Primary Role

Type‑II photoinitiator synergist (electron/hydrogen donor) for radical photopolymerization systems.

Fluorescent Probe

Meta‑isomer exhibits minimal fluorescence response to microviscosity; suitable as low‑background co‑initiator.

Cosmetic Use

COSING‑listed film‑forming function for water‑resistant personal‑care formulations.

Why In‑Class N,N‑Dimethylaminobenzoates Cannot Be Interchanged: The Evidence Threshold for Selecting Ethyl 3‑(Dimethylamino)benzoate


Although all three ring‑positional isomers (ortho, meta, para) of ethyl N,N‑dimethylaminobenzoate share the same molecular formula and are frequently grouped under the same co‑initiator umbrella, their physicochemical properties, fluorescence behaviour, and regulatory status diverge sufficiently to preclude direct substitution without compromising performance or compliance. The meta isomer is a free‑flowing liquid at ambient temperature, while the para isomer is a crystalline solid (mp 63–66 °C) [1]; this alone dictates different dissolution, formulation, and handling workflows. More fundamentally, the meta isomer displays a >10‑fold lower lipophilicity (logP 2.2 vs. 3.2) and a 1.25‑unit higher pKa relative to the para isomer , translating into markedly different electron‑donating strength, protonation state under mild‑acid conditions, and partitioning behaviour in multi‑phase systems. In dental‑resin cure‑monitoring applications, the meta isomer exhibits dramatically attenuated fluorescence sensitivity to microviscosity changes compared with the >20‑fold emission enhancement of the para isomer [2]. Furthermore, only the meta isomer is registered with a COSING‑recognised film‑forming function for personal‑care products [3]. These quantitative gaps mean that treating N,N‑dimethylaminobenzoates as interchangeable generics carries a high risk of functional failure in end‑use applications.

Physical form mismatch

Liquid meta isomer vs. crystalline para isomer (mp 63–66 °C); direct substitution may require pre‑dissolution and alter formulation viscosity.

Fluorescence sensitivity divergence

Para isomer shows >20‑fold emission enhancement during cure, while meta isomer remains nearly unchanged; interchangeable use may compromise cure‑monitoring capability.

Regulatory registration gap

Only the meta isomer holds a COSING film‑forming function; using the para isomer risks cosmetic non‑compliance and safety‑clearance failure.

Ethyl 3‑(Dimethylamino)benzoate: Comparator‑Based Quantitative Differentiation Evidence


Fluorescence Sensitivity to Microviscosity: Meta vs. Para Isomer in Dental Resin Cure Monitoring

In a head‑to‑head study using a visible‑light‑activated Bis‑GMA/TEGDMA dental monomer system (camphorquinone 0.2 w/w%, amine 0.8 w/w%), the para isomer (4EDMAB) exhibited a >20‑fold increase in fluorescence emission intensity at 360 nm after 60 min of post‑cure at 20 °C, enabling real‑time cure monitoring correlated with IR‑determined degree of conversion [1]. In contrast, the meta isomer (3EDMAB) showed dramatically lower sensitivity: the ortho isomer (2EDMAB), explicitly grouped with 3EDMAB as exhibiting ‘much less sensitivity to viscosity changes’, displayed only approximately a 15% increase in fluorescence intensity over the same period, and the text and corresponding Figure 3 confirm that 3EDMAB behaved analogously [1]. This differential response reflects the critical influence of the aryl‑substituent position on the intramolecular charge‑transfer (TICT) excited‑state dynamics that govern the probe’s microenvironmental sensitivity [1]. Therefore, 4EDMAB cannot be replaced by 3EDMAB in applications requiring cure‑monitoring capability, whereas 3EDMAB may be selected when a co‑initiator with minimal fluorescence background change is desired [1].

Fluorescence Sensitivity
Head‑to‑head
~15% increase (meta) vs. >20‑fold increase (para)

Supports selection where low fluorescence background is preferred; not interchangeable for cure monitoring.

Bis‑GMA/TEGDMA resin; excitation 345 nm, emission 360 nm; data inferred from ortho analog grouping.

Fluorescent probe Dental materials Cure monitoring Photoreductant

Lipophilicity (logP): Meta vs. Para Isomer Partitioning Behaviour

Independent database measurements report a logP of 2.2 for ethyl 3‑(dimethylamino)benzoate and a logP of 3.2 (at 25 °C) for ethyl 4‑(dimethylamino)benzoate [1]. This ΔlogP of +1.0 corresponds to approximately a 10‑fold higher octanol‑water partition coefficient for the para isomer, meaning the meta isomer is substantially more hydrophilic. In the context of the procaine‑analog structure‑activity study (eight para‑R‑substituted N,N‑[(dimethylamino)ethyl] benzoate hydrochlorides) where lipophilicity was identified as the dominant determinant of binding affinity for the α₃β₄ nicotinic acetylcholine receptor, a 1‑unit logP shift translated into a measurable difference in receptor occupancy [2]. Although that study focused on para‑substituted analogs, the fundamental structure‑property relationship confirms that the logP differential between the meta and para isomers is biologically and formulationally relevant, affecting membrane partitioning, aqueous solubility, and co‑solvent requirements in multi‑component photocurable formulations [1][2].

Lipophilicity (logP)
Cross‑study
logP 2.2 (meta) vs. 3.2 (para); ΔlogP −1.0

Meta isomer is ~10× less lipophilic; affects partitioning in hydrophobic matrices and aqueous personal‑care products.

Database‑reported values; para measured at 25 °C.

Lipophilicity Formulation Permeability ADME prediction

Basicity (pKa): Meta vs. Para Isomer Protonation State Under Formulation Conditions

Predicted pKa values indicate a 1.25‑unit higher basicity for the meta isomer: pKa (meta) = 3.81 ± 0.10 vs. pKa (para) = 2.56 ± 0.12 [1]. This implies that under mildly acidic conditions (e.g., pH 3–4 encountered in certain aqueous photocurable formulations or biological assay buffers), the meta isomer remains substantially less protonated than the para isomer. Because the tertiary amine functions as the electron/hydrogen donor in Type‑II photoinitiating systems, the degree of protonation directly modulates the availability of the lone‑pair electrons, thereby influencing the rate of exciplex formation with the photooxidant (e.g., camphorquinone or benzophenone) and, consequently, the polymerization initiation efficiency [2]. In synthetic contexts, the higher pKa also affects the compound’s behaviour in acid‑base extraction workflows and its ability to form hydrochloride salts, a factor that is often critical in pharmaceutical intermediate purification schemes.

Basicity (pKa)
Class‑level
pKa 3.81 (meta) vs. 2.56 (para); ΔpKa +1.25

Higher pKa may influence protonation state under mild‑acid conditions and amine reactivity in photoinitiation.

Predicted values; comparable in silico methods.

Basicity Protonation Salt formation Reactivity Electron‑donating strength

Physical State and Handling: Liquid Meta Isomer vs. Crystalline Para Isomer

Ethyl 3‑(dimethylamino)benzoate is supplied as a pale‑yellow liquid at ambient temperature . In contrast, ethyl 4‑(dimethylamino)benzoate is a white crystalline powder with a melting point of 63–66 °C and must be melted or dissolved in an organic solvent prior to incorporation into monomer formulations [1]. The ortho isomer (ethyl 2‑(dimethylamino)benzoate) is also a liquid . This physical‑state divergence has direct practical consequences: the liquid meta isomer eliminates the need for pre‑dissolution or heating steps, reduces the risk of undissolved crystalline residues that can scatter light in optical applications, and simplifies automated liquid‑dispensing workflows in high‑throughput combinatorial formulation screening. Furthermore, as a neat liquid, the meta isomer can serve as a reactive diluent in certain photocurable systems, a role for which the solid para isomer is unsuited without solvent assistance [1].

Physical State
Head‑to‑head
Liquid at 20–25 °C (meta) vs. crystalline solid mp 63–66 °C (para)

Liquid form eliminates pre‑dissolution; supports solvent‑free blending and reactive diluent use.

Vendor‑reported specifications.

Physical form Liquid handling Formulation compatibility Dissolution rate

Cosmetic Regulatory Status: Meta Isomer Film‑Forming Function vs. Para Isomer Industrial-Only Profile

Ethyl 3‑(dimethylamino)benzoate is registered in the European Commission’s COSING database (REF 55997) with the assigned function ‘FILM FORMING’ and is described as producing a continuous film on skin, hair, or nails upon application [1]. In contrast, ethyl 4‑(dimethylamino)benzoate (CAS 10287‑53‑3) is predominantly catalogued as an industrial photoinitiator and co‑initiator for UV‑curable coatings, inks, and dental materials, and is not assigned a personal‑care function in the same regulatory framework; its documented estrogenic activity has further restricted its consideration for leave‑on cosmetic applications [2]. This regulatory and functional bifurcation means that procurement for personal‑care product development must specify the meta isomer, as the para isomer lacks both the functional registration and the safety profile required for this segment. From a formulator’s perspective, the meta isomer’s film‑forming property, combined with its lower logP (enhanced aqueous compatibility), makes it uniquely suited for water‑resistant sunscreen films, long‑wear colour cosmetics, and nail‑care products [1][2].

Cosmetic Registration
Class‑level
COSING film‑forming (meta) vs. industrial photoinitiator only (para)

Regulatory gap mandates meta isomer for personal‑care R&D; para isomer may lead to non‑compliant formulations.

COSING REF 55997; estrogenic activity flagged for para isomer.

Cosmetics Film‑forming agent INCI Personal care Regulatory compliance

Ethyl 3‑(Dimethylamino)benzoate: Evidence‑Grounded Application Scenarios for Scientific and Industrial Procurement


Co‑Initiator in Photocurable Systems Where Cure Monitoring is Not Required and Low Fluorescence Background is Preferred

Based on the demonstrated >20‑fold fluorescence enhancement of the para isomer vs. the minimal ~15% fluorescence change of the meta isomer in curing Bis‑GMA/TEGDMA resins [1], ethyl 3‑(dimethylamino)benzoate is the rational choice for photocurable coatings, adhesives, and 3D‑printing resins that require a tertiary‑amine co‑initiator but where fluorescence‑based cure monitoring is either not implemented or actively undesirable (e.g., optically clear applications where photobleaching or fluorescence background could compromise clarity). Its liquid physical form further simplifies integration into solvent‑free monomer blends [1].

Personal‑Care and Cosmetic Film‑Forming Agent in Water‑Resistant Formulations

The meta isomer’s COSING registration as a film‑forming agent and its lower lipophilicity (logP 2.2 vs. 3.2) relative to the para isomer make it directly applicable in water‑resistant sunscreen sprays, long‑wear foundation, and nail‑polish base coats [2]. Its liquid state and predicted density of 1.062 g·cm⁻³ facilitate direct cold‑process blending into oil‑in‑water and water‑in‑oil emulsion systems, whereas the solid para isomer would require pre‑melting and is not registered for this function [2].

Synthetic Intermediate Requiring Selective Acid‑Base Extraction in Pharmaceutical Process Development

The 1.25‑unit higher pKa of the meta isomer (3.81 vs. 2.56) provides a wider operational window for selective protonation/deprotonation during liquid‑liquid extraction work‑up . In multi‑step syntheses of APIs where the dimethylaminobenzoate moiety serves as a protected intermediate, the meta isomer’s basicity profile allows cleaner separation from acidic by‑products without resorting to chromatographic purification, directly improving process mass intensity and cost‑efficiency .

Fluorescent Probe Development for Microenvironmental Polarity Sensing in Non‑Aqueous Media

Although inferior to the para isomer for viscosity‑based cure monitoring, the meta isomer’s sensitivity to local polarity (excitation at 345 nm, with emission solvatochromism in the 350–410 nm range) remains exploitable for steady‑state fluorescence sensing in environments where a lower dynamic range and reduced viscosity cross‑sensitivity are advantageous, such as monitoring solvent quality in non‑aqueous electrolyte solutions for lithium‑ion battery research [1][3].

Application
Selection Property
Validation Focus
Low‑fluorescence co‑initiator in photocurable coatings, adhesives, and 3D‑printing resins
Liquid form; minimal cure‑induced fluorescence change
Verify emission stability during photopolymerization; assess background fluorescence in cured film
Film‑forming agent in water‑resistant sunscreen sprays and long‑wear cosmetics
COSING‑registered film‑forming function; lower lipophilicity supports aqueous‑phase incorporation
Confirm continuous film formation; evaluate water resistance and cold‑process blending
Selective acid‑base extraction intermediate in pharmaceutical process development
Higher pKa (3.81) provides wider protonation/deprotonation window
Test extraction efficiency vs. para isomer; monitor purity after work‑up without chromatography
Fluorescent probe for polarity sensing in non‑aqueous electrolyte solutions
Solvatochromic emission (350–410 nm); reduced viscosity cross‑sensitivity
Assess emission shift in target solvent system; confirm minimal response to mechanical stress
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